

A Comparative Guide to the Biological Activity of Novel Triazolopyrazine Compounds

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Compound of Interest

Compound Name: 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine

Cat. No.: B568006

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The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide provides a comparative analysis of recently developed triazolopyrazine derivatives, focusing on their anticancer, antibacterial, and antimalarial properties. The information is intended for researchers, scientists, and drug development professionals, offering a succinct overview of the performance of these novel compounds supported by experimental data.

Anticancer Activity

A significant area of research for triazolopyrazine derivatives has been in oncology, with many compounds designed as kinase inhibitors.[2][3]

Dual c-Met/VEGFR-2 Inhibitors

A series of[2][4][5]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor progression and angiogenesis.[4][6] The lead compound, 17l, emerged as a potent inhibitor with promising antiproliferative activity against various cancer cell lines.

Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activities of Selected Triazolopyrazine Derivatives[4][6]

Compound	A549 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)	HeLa IC ₅₀ (μM)	c-Met IC ₅₀ (nM)	VEGFR-2 IC ₅₀ (μM)
17l	0.98 ± 0.08	1.05 ± 0.17	1.28 ± 0.25	26.00	2.6
17a	-	-	-	55.00	-
17e	-	-	-	77.00	-
Foretinib (Control)	-	-	-	-	-

IC₅₀ values represent the concentration required for 50% inhibition.

Compound 17l not only demonstrated excellent kinase inhibitory activity but also induced late apoptosis and cell cycle arrest in the G0/G1 phase in A549 lung cancer cells.[4][6] Western blot analysis confirmed its inhibitory effect on the c-Met signaling pathway within these cells.[4]

EGFR/AKT Pathway Inhibition

Other studies have explored pyrazolo-[4,3-e][2][4][5]triazolopyrimidine derivatives as potential anticancer agents.[7][8] One compound, in particular, exhibited potent antiproliferative activity against breast (HCC1937) and cervical (HeLa) cancer cell lines, which are known to express high levels of wild-type epidermal growth factor receptor (EGFR).[7][8] This compound was shown to inhibit the activation of EGFR and its downstream signaling proteins, AKT and ERK1/2.[7][8]

Table 2: Cytotoxicity of Pyrazolo-[4,3-e][2][4][5]triazolopyrimidine Derivatives Against Cancer Cell Lines[7]

Compound	HCC1937 IC ₅₀ (μM)	HeLa IC ₅₀ (μM)	MCF7 IC ₅₀ (μM)
1	< 50	< 50	< 50
2	< 50	< 50	< 50
3	< 50	< 50	< 50

Specific IC₅₀ values below 50 μM were not detailed in the provided abstract.

Antibacterial Activity

Novel triazolo[4,3-a]pyrazine derivatives have also been screened for their antibacterial properties. A recently synthesized series of fifteen compounds were tested against Gram-positive *Staphylococcus aureus* and Gram-negative *Escherichia coli*.^{[9][10]}

Among the tested compounds, 2e showed the most promising and superior antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to the first-line antibiotic ampicillin.^{[9][10]}

Table 3: In Vitro Antibacterial Activity of Lead Triazolopyrazine Compound 2e^{[9][10]}

Compound	<i>S. aureus</i> MIC (µg/mL)	<i>E. coli</i> MIC (µg/mL)
2e	32	16
Ampicillin (Control)	-	Comparable to 2e

Antimalarial Activity

The triazolopyrazine scaffold has also been investigated for its potential in treating malaria. Through late-stage functionalization of the Open Source Malaria (OSM) Series 4 scaffold, twelve new analogues were synthesized and evaluated for their ability to inhibit the growth of *Plasmodium falciparum*, the parasite responsible for malaria.^{[1][5][11]}

Several of the synthesized compounds displayed moderate antimalarial activity, with IC₅₀ values ranging from 0.3 to over 20 µM.^{[1][11]} Importantly, none of the compounds exhibited cytotoxicity against a human embryonic kidney cell line (HEK293) at concentrations up to 80 µM, indicating a favorable preliminary safety profile.^[1]

Table 4: Antimalarial Activity and Cytotoxicity of New Triazolopyrazine Analogues^{[1][11]}

Compound	<i>P. falciparum</i> 3D7 IC ₅₀ (µM)	<i>P. falciparum</i> Dd2 IC ₅₀ (µM)	HEK293 Cytotoxicity (µM)
Series 4 Analogues	0.3 - >20	-	>80

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the biological activities of these novel triazolopyrazine compounds is provided below.

Anticancer Activity Screening

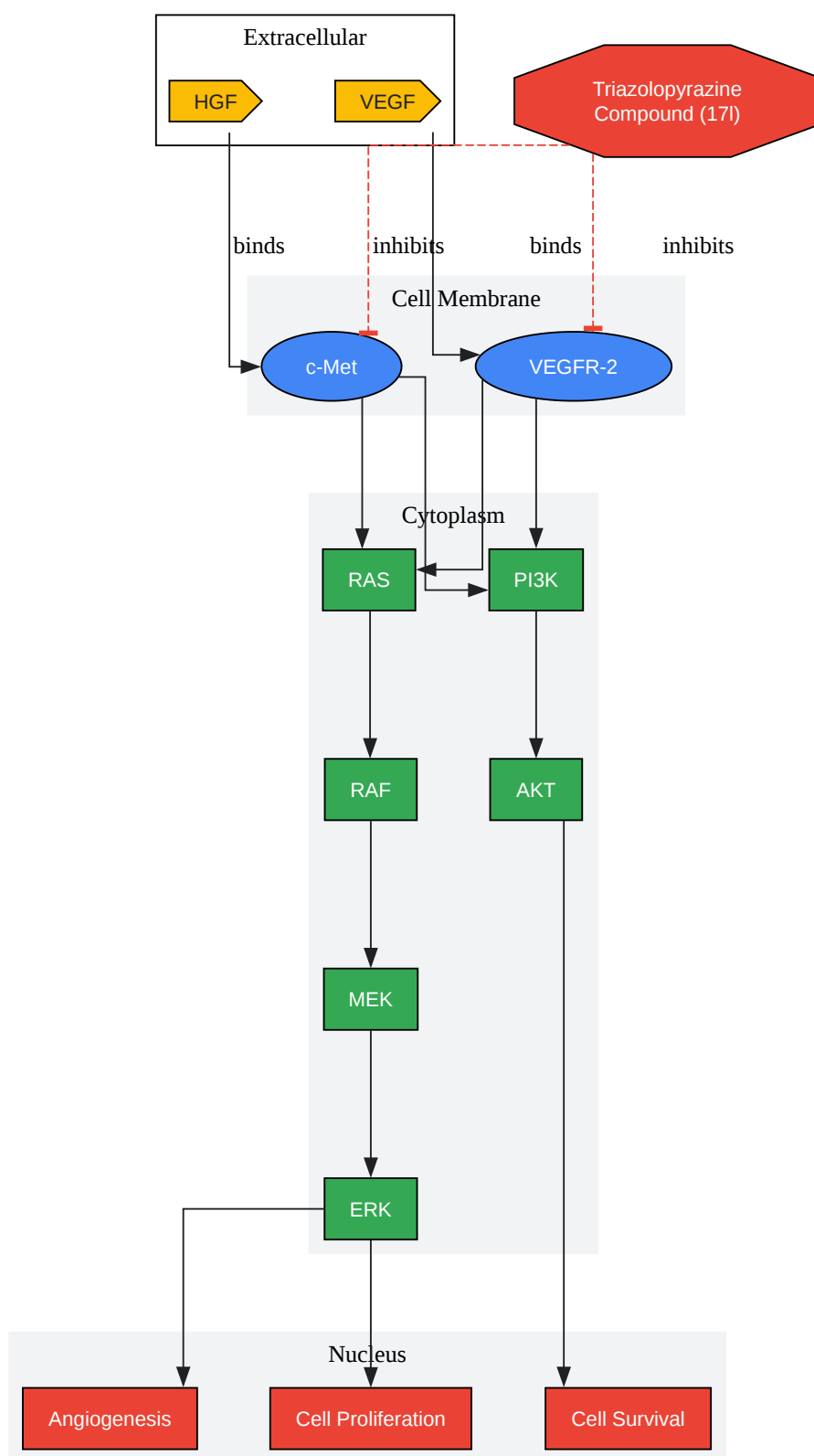
- MTT Assay for Cell Proliferation: This colorimetric assay was used to assess the antiproliferative activities of the synthesized compounds.[\[4\]](#)
 - Cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in an appropriate medium, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum.[\[4\]](#)
 - Cells are incubated at 37°C in a 5% CO₂ environment.[\[4\]](#)
 - The cells are treated with varying concentrations of the test compounds.
 - After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
 - Viable cells with active mitochondrial reductases convert the MTT to formazan crystals, which are then solubilized.
 - The absorbance of the formazan solution is measured, which is proportional to the number of viable cells.
 - IC₅₀ values are calculated from the dose-response curves.
- Kinase Inhibition Assay: The enzymatic inhibitory activity against specific kinases (e.g., c-Met, VEGFR-2) is determined to understand the mechanism of action.[\[4\]](#)
- Western Blot Analysis: This technique is used to verify the effect of the compounds on specific signaling pathways. For instance, it was used to measure the levels of phosphorylated EGFR, AKT, and ERK1/2 to confirm inhibition of the EGFR signaling pathway.[\[7\]](#)[\[8\]](#)

Antibacterial Activity Screening

- Microbroth Dilution Method: This method was employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.[\[10\]](#)
 - A serial dilution of the test compounds is prepared in a liquid growth medium in microtiter plates.
 - A standardized suspension of the target bacteria (*S. aureus* or *E. coli*) is added to each well.
 - The plates are incubated under appropriate conditions to allow for bacterial growth.
 - The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualizations

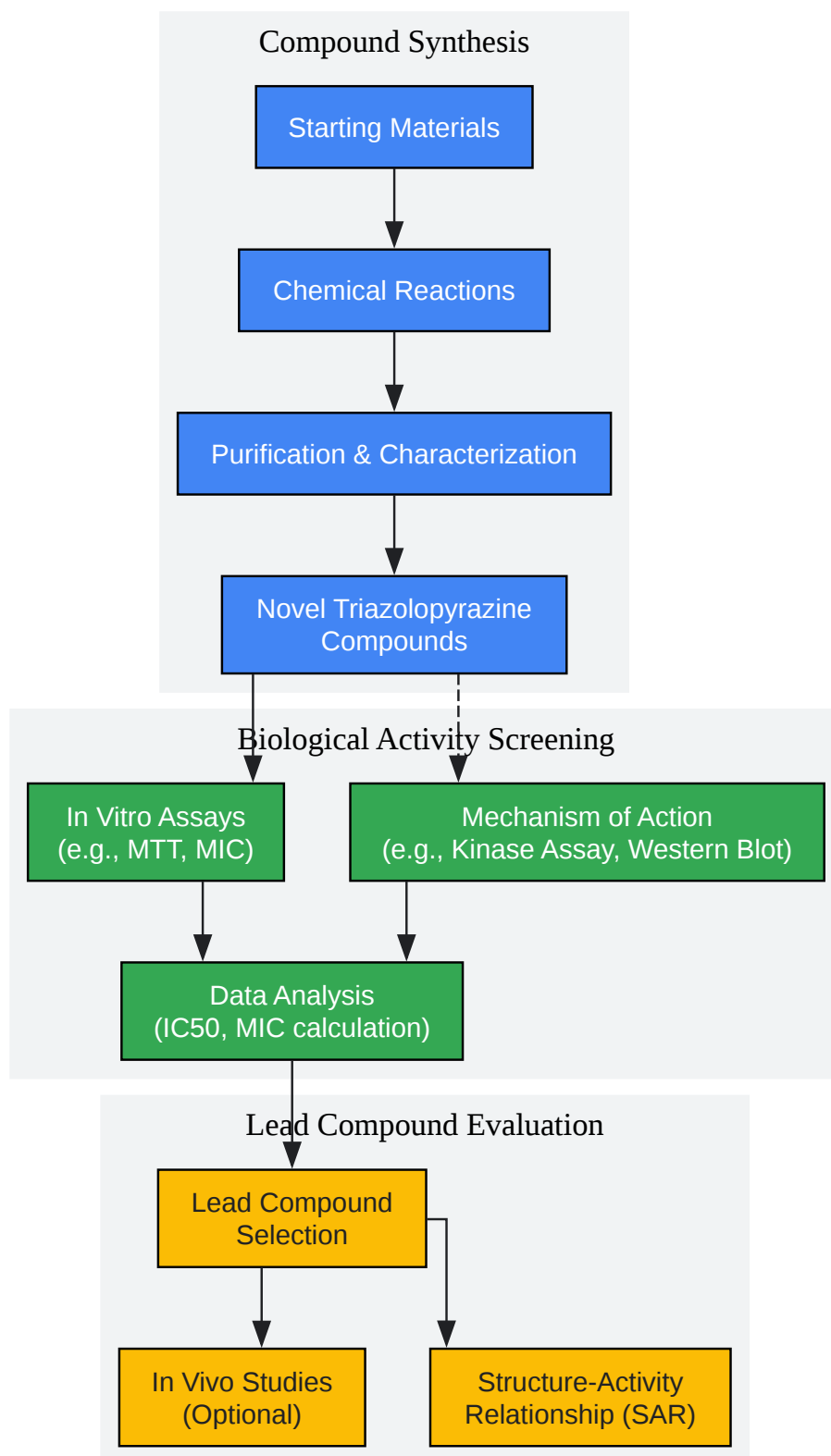
Signaling Pathway



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Caption: c-Met/VEGFR-2 signaling pathway inhibited by triazolopyrazine compounds.

Experimental Workflow

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Caption: General workflow for screening novel triazolopyrazine compounds.

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